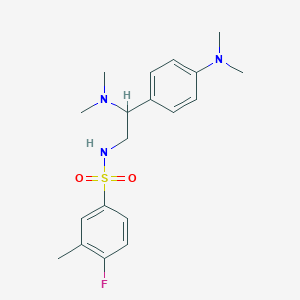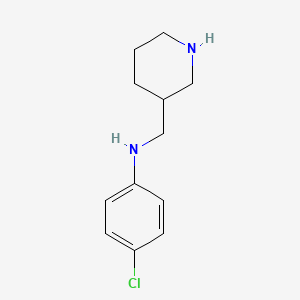![molecular formula C22H22N4O4 B2632453 3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione CAS No. 119784-82-6](/img/structure/B2632453.png)
3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione, also known as AC-262,536, is a synthetic compound that has gained significant attention in scientific research in recent years. This molecule belongs to the class of selective androgen receptor modulators (SARMs) and has been shown to have potential applications in the treatment of various diseases, including muscle wasting, osteoporosis, and prostate cancer.
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Inhibition
The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which play crucial roles in Alzheimer’s disease (AD). AChE and BChE are enzymes responsible for breaking down acetylcholine (ACh), a neurotransmitter involved in learning, memory, and attention. By inhibiting these enzymes, SR-01000142875 may help maintain higher ACh levels, potentially slowing cognitive decline in AD patients .
Neuroprotection and Neurodegenerative Disorders
Neurodegeneration, characterized by the gradual loss of neuronal structure and function, contributes to diseases like AD. SR-01000142875’s dual inhibition of AChE and BChE suggests it could protect against neurodegenerative processes. Its potential as a neuroprotective agent warrants further investigation in various neurodegenerative disorders beyond AD .
Anti-Inflammatory Properties
Neuroinflammation exacerbates neurodegeneration. SR-01000142875 may possess anti-inflammatory properties, making it relevant for conditions where inflammation plays a role, such as AD and other neurodegenerative diseases .
Cancer Research
Quinazoline derivatives have been explored in cancer research due to their diverse biological activities. SR-01000142875’s unique structure could make it an interesting candidate for investigating its effects on cancer cell lines, tumor growth, and apoptosis .
Antioxidant Activity
Oxidative stress contributes to neurodegeneration. SR-01000142875’s chemical structure suggests potential antioxidant properties, which could be relevant in protecting neurons from oxidative damage .
Drug Development
Given its inhibitory effects on AChE and BChE, SR-01000142875 might serve as a lead compound for developing novel drugs targeting AD and related disorders. Medicinal chemists could modify its structure to enhance potency, selectivity, and bioavailability .
Molecular Docking Studies
Computational studies using molecular docking have already explored SR-01000142875’s binding interactions with AChE and BChE. These findings provide valuable insights for further drug design and optimization .
Wirkmechanismus
Target of Action
Compounds with a piperazine moiety often interact with various neurotransmitter receptors, including dopamine and serotonin receptors . The quinazoline group could potentially interact with various enzymes or receptors, depending on its specific substitutions .
Mode of Action
The compound might bind to its target receptor or enzyme, causing a conformational change that alters the target’s activity. This could result in an increase or decrease in the production of certain neurotransmitters or other cellular signals .
Biochemical Pathways
The exact pathways affected would depend on the specific targets of the compound. They could potentially involve the dopaminergic or serotonergic systems, among others .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on various factors, including its chemical structure and the route of administration. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier, which is crucial for their potential effects on the nervous system .
Result of Action
The cellular and molecular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. This could potentially include changes in neurotransmitter levels, alterations in signal transduction pathways, or other effects .
Eigenschaften
IUPAC Name |
3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-15(27)16-6-8-17(9-7-16)24-10-12-25(13-11-24)20(28)14-26-21(29)18-4-2-3-5-19(18)23-22(26)30/h2-9H,10-14H2,1H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGBRFCJJBRRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2632373.png)
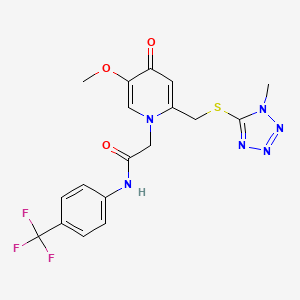
![7-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2632375.png)
![N-(3,5-dimethoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2632376.png)

![N-(2,4-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2632379.png)
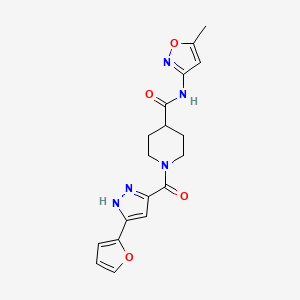
![(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2632383.png)
![3-amino-4,6-dimethyl-N-(4-pentoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2632384.png)
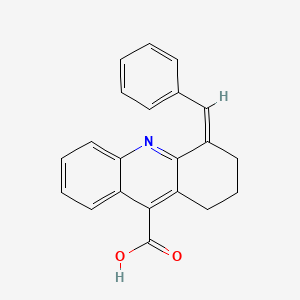
![2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]cyclohexane-1,3-dione](/img/structure/B2632387.png)

